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molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8

Benzo[b]quinolizinium, bromide

Cat. No. B8700102
M. Wt: 260.13 g/mol
InChI Key: PIYWJWXEZWYQDR-UHFFFAOYSA-M
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Patent
US05554620

Procedure details

A mixture of 1526.8 g (4.74 mol) of 2-(1,3-dioxolan-2-yl)-1-benzylpyridinium bromide in 9 L of 48% HBr solution was heated on a steam-bath until the bromide dissolved. The mixture was heated (heating mantle) in vacuo (aspirator) to remove HBr solution. The dry residue was suspended in 800 mL of HBr solution, cooled, and 4 L of THF was slowly added. The reaction mixture was filtered to afford 1080 g (87%) of benzo[b]quinolizinium bromide as a green solid. Benzo[b]quinolizinium bromide (586 g) was dissolved in 2.4 L of hot water and filtered to remove an insoluble dark material. The filtrate was cooled in ice-water for 4 h, filtered, and the residue was washed with water, dried in vacuo at room temperature for 9 days to afford 508.8 g (86.8%) of benzo[b]quinolizinium bromide (Formula II: R1 =R2 =R7 =H; X- --=Br-).
Name
2-(1,3-dioxolan-2-yl)-1-benzylpyridinium bromide
Quantity
1526.8 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].O1CCO[CH:3]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Br-]>Br>[Br-:1].[CH:12]1[C:7]2[CH:3]=[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]3=[CH:13][N+:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
2-(1,3-dioxolan-2-yl)-1-benzylpyridinium bromide
Quantity
1526.8 g
Type
reactant
Smiles
[Br-].O1C(OCC1)C1=[N+](C=CC=C1)CC1=CC=CC=C1
Name
Quantity
9 L
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
(heating mantle) in vacuo (aspirator)
CUSTOM
Type
CUSTOM
Details
to remove HBr solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
4 L of THF was slowly added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1=CC=C[N+]=2C=C3C(=CC12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1080 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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